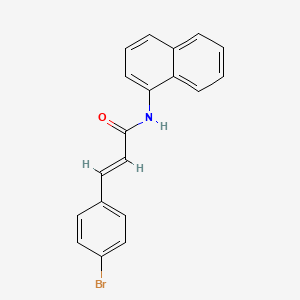![molecular formula C17H16ClN3O3 B11563348 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563348.png)
N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methoxy-substituted phenyl group, and a hydrazinecarbonyl formamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 4-chloro-2-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine moieties.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell growth.
類似化合物との比較
Similar Compounds
- N-(4-CHLOROPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both chloro and methoxy substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C17H16ClN3O3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-9-13(18)5-8-15(11)20-16(22)17(23)21-19-10-12-3-6-14(24-2)7-4-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChIキー |
KQUHMXWXYYZFSG-VXLYETTFSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11563268.png)

![4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11563282.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11563287.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11563290.png)
![3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563309.png)

![2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11563317.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11563325.png)
![2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11563326.png)

![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11563343.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563344.png)
![5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11563346.png)
